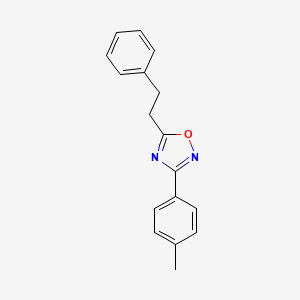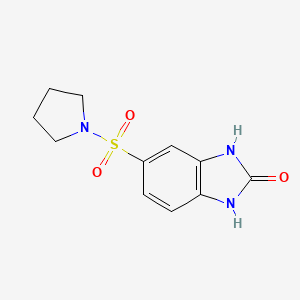
N~2~-(2-methyl-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(2-methyl-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as MNNG, is a chemical compound that has been widely used in scientific research due to its unique properties and mechanism of action. MNNG is a potent mutagen that can induce DNA damage and has been used to study the mutagenic effects of various agents on cells.
Mecanismo De Acción
N~2~-(2-methyl-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide induces DNA damage by alkylating guanine residues in DNA. This leads to the formation of O6-methylguanine, which can cause mispairing of nucleotides during DNA replication and ultimately lead to mutations. This compound has also been shown to induce DNA strand breaks and to inhibit DNA repair mechanisms.
Biochemical and Physiological Effects:
This compound has been shown to induce mutations in a variety of organisms, including bacteria, yeast, and mammalian cells. It has been used to study the mutagenic effects of various agents on cells and to investigate the mechanisms of DNA repair. This compound has also been shown to induce apoptosis in cancer cells and to inhibit the growth of tumors in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N~2~-(2-methyl-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is that it is a potent mutagen that can induce DNA damage in cells. This makes it a useful tool for studying the mutagenic effects of various agents on cells and for investigating the mechanisms of DNA repair. However, one limitation of using this compound is that it is toxic and can cause DNA damage in normal cells as well as cancer cells. This can make it difficult to use this compound in cancer therapies.
Direcciones Futuras
There are many future directions for research involving N~2~-(2-methyl-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide. One area of research is the development of cancer therapies that target the DNA damage induced by this compound. Another area of research is the investigation of the mechanisms of DNA repair and the development of new therapies that target these mechanisms. Additionally, this compound could be used to study the mutagenic effects of environmental toxins and to investigate the role of DNA damage in aging and age-related diseases.
Métodos De Síntesis
N~2~-(2-methyl-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide can be synthesized by reacting 2-methyl-5-nitroaniline with methylsulfonyl chloride in the presence of a base. The resulting product is then reacted with glycine to form this compound.
Aplicaciones Científicas De Investigación
N~2~-(2-methyl-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide has been widely used in scientific research as a mutagen to induce DNA damage in cells. It has been used to study the mutagenic effects of various agents on cells and to investigate the mechanisms of DNA repair. This compound has also been used to study the role of DNA damage in cancer development and to develop cancer therapies.
Propiedades
IUPAC Name |
2-(2-methyl-N-methylsulfonyl-5-nitroanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O5S/c1-7-3-4-8(13(15)16)5-9(7)12(6-10(11)14)19(2,17)18/h3-5H,6H2,1-2H3,(H2,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEKLLPIDGQZOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N(CC(=O)N)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B5713322.png)

![N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2-pyridinecarboxamide](/img/structure/B5713334.png)
![1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5713341.png)
![2-(3-chlorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5713343.png)

![N-[3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B5713362.png)




![1-{[(3-bromobenzyl)thio]acetyl}piperidine](/img/structure/B5713411.png)
![N-[3-(trifluoromethyl)phenyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)urea](/img/structure/B5713424.png)